1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate typically involves the reaction of 1-(2-chloroethyl)piperazine with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or water, with the addition of a base like sodium hydroxide to facilitate the reaction . The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives, while reduction can produce piperazine derivatives .
Scientific Research Applications
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride hydrate
- 2-(1H-1,2,4-triazol-1-yl) terephthalic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
Uniqueness
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate is unique due to its specific combination of the triazole and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine;hydrate;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5.3ClH.H2O/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13;;;;/h7-9H,1-6H2;3*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRWEUIIQNHQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=NC=N2.O.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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